molecular formula C14H12FN5O3 B2897123 methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 863019-62-9

methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No. B2897123
CAS RN: 863019-62-9
M. Wt: 317.28
InChI Key: COGMDMLFCUMLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted with a fluorophenyl group and a propanoate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the fused ring system and the various substituents. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the ester group could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, have been synthesized through condensation reactions. These compounds have been characterized using X-ray single crystal diffraction and various spectroscopic techniques. Such derivatives demonstrate potential for further chemical modifications and applications in materials science and chemical biology due to their unique structural features (Lahmidi et al., 2019).

Biological Activities

  • Antibacterial Activity : A synthesized compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential for the development of new antibacterial agents from similar structural frameworks (Lahmidi et al., 2019).

  • Antitumor Agents : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their unique mechanism of tubulin inhibition, suggesting a potential application in cancer therapy. These compounds have shown in vitro potency and ability to overcome multidrug resistance, a significant challenge in current cancer treatments (Zhang et al., 2007).

  • Antimicrobial and Antitumor Activities : Enaminones have been utilized as building blocks for synthesizing substituted pyrazoles, demonstrating both antitumor and antimicrobial activities. Such compounds offer insights into designing new therapeutics targeting specific microbial pathogens and cancer cell lines (Riyadh, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies .

Safety and Hazards

Without specific studies, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to investigate whether the triazolopyrimidine core confers any particular biological activity .

properties

IUPAC Name

methyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3/c1-8(14(22)23-2)19-7-16-12-11(13(19)21)17-18-20(12)10-5-3-9(15)4-6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGMDMLFCUMLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.